molecular formula C5H8O6 B12631369 (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid CAS No. 918950-38-6

(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid

Cat. No.: B12631369
CAS No.: 918950-38-6
M. Wt: 164.11 g/mol
InChI Key: HBARXKFONQENLN-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid is an organic compound with a complex structure that includes multiple hydroxyl groups and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy ketone. This intermediate can then undergo further oxidation and hydroxylation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve high specificity and yield. Enzymatic methods are often preferred due to their mild reaction conditions and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols.

Scientific Research Applications

(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which (2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins, influencing various biochemical processes.

Comparison with Similar Compounds

Properties

CAS No.

918950-38-6

Molecular Formula

C5H8O6

Molecular Weight

164.11 g/mol

IUPAC Name

(2S)-2,4-dihydroxy-2-(hydroxymethyl)-3-oxobutanoic acid

InChI

InChI=1S/C5H8O6/c6-1-3(8)5(11,2-7)4(9)10/h6-7,11H,1-2H2,(H,9,10)/t5-/m0/s1

InChI Key

HBARXKFONQENLN-YFKPBYRVSA-N

Isomeric SMILES

C(C(=O)[C@@](CO)(C(=O)O)O)O

Canonical SMILES

C(C(=O)C(CO)(C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.